molecular formula C9H20Cl2N2O B11872407 3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride

3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride

Katalognummer: B11872407
Molekulargewicht: 243.17 g/mol
InChI-Schlüssel: HEPXRPRHDWTHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N2O It is known for its unique structure, which includes a piperidine ring and an azetidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through various methods such as the reductive amination of 2-methylpyridine.

    Formation of the Azetidine Ring: The azetidine ring is then formed by reacting the piperidine derivative with an appropriate azetidine precursor under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(6-Methylpiperidin-2-yl)azetidin-3-ol
  • 2-(6-Methylpiperidin-2-yl)azetidin-2-ol
  • 3-(6-Methylpiperidin-2-yl)azetidin-3-one

Uniqueness

3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride is unique due to its specific combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H20Cl2N2O

Molekulargewicht

243.17 g/mol

IUPAC-Name

3-(6-methylpiperidin-2-yl)azetidin-3-ol;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-3-2-4-8(11-7)9(12)5-10-6-9;;/h7-8,10-12H,2-6H2,1H3;2*1H

InChI-Schlüssel

HEPXRPRHDWTHRC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1)C2(CNC2)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.